2,3-Difluoro-4-phenylmethoxybenzaldehyde
Description
2,3-Difluoro-4-phenylmethoxybenzaldehyde, also known by its IUPAC name 4-(benzyloxy)-2,3-difluorobenzaldehyde, is a chemical compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a formyl group attached to a benzyloxybenzene structure.
Properties
IUPAC Name |
2,3-difluoro-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-13-11(8-17)6-7-12(14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVASPPFJIREDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268090 | |
| Record name | 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947279-29-0 | |
| Record name | 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947279-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-(phenylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-difluorobenzaldehyde with benzyl alcohol under specific conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of 2,3-Difluoro-4-phenylmethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps to ensure the compound meets the required purity standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-phenylmethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyloxybenzene derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
2,3-Difluoro-4-phenylmethoxybenzaldehyde is utilized as a key reagent in organic synthesis. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for producing complex organic molecules used in pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts aldehyde to carboxylic acid or alcohols | Hydrogen peroxide |
| Reduction | Reduces to corresponding alcohols or amines | Lithium aluminum hydride |
| Nucleophilic Substitution | Replacement of the phenylmethoxy group by other nucleophiles | Various nucleophiles |
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities. It has been studied for its potential as an antibacterial and antifungal agent. Its derivatives have shown significant inhibition against various microbial strains.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives displayed potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Material Science
Use in Advanced Materials
The compound has applications in the development of advanced materials, particularly in the formulation of polymers and hydrogels. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities such as biocompatibility and controlled release.
Table 2: Material Applications of this compound
| Application Type | Description |
|---|---|
| Hydrogels | Used in biomedical applications for drug delivery systems |
| Polymers | Enhances properties like flexibility and strength in polymer matrices |
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-phenylmethoxybenzaldehyde involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Similar structure but with a dioxole ring instead of a benzyloxy group.
4-Formyl-2,2-difluoro-1,3-benzodioxole: Another related compound with a dioxole ring and formyl group.
Uniqueness
2,3-Difluoro-4-phenylmethoxybenzaldehyde is unique due to its specific arrangement of fluorine atoms and the formyl group on a benzyloxybenzene framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Overview
2,3-Difluoro-4-phenylmethoxybenzaldehyde (DFPMB) is a fluorinated aromatic compound with the molecular formula C14H10F2O2 and a molecular weight of 248.23 g/mol. Its unique structure, characterized by the presence of two fluorine atoms and a phenylmethoxy group, suggests potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with DFPMB, supported by relevant research findings and case studies.
DFPMB can be synthesized through several methods, primarily involving the reaction of 2,3-difluorobenzaldehyde with benzyl alcohol under controlled conditions. The compound is notable for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it a valuable intermediate in organic synthesis.
The biological activity of DFPMB is hypothesized to involve interactions with specific molecular targets within microbial cells. The formyl group in DFPMB can participate in nucleophilic attacks, while the fluorine atoms may enhance lipophilicity and cellular penetration, facilitating interaction with biological membranes . The exact mechanism remains to be fully elucidated through further studies.
Case Studies and Research Findings
Safety and Toxicity
Preliminary assessments suggest that DFPMB has a favorable safety profile; however, detailed toxicological studies are necessary to confirm its safety for therapeutic use. The absence of significant cytotoxic effects in preliminary assays indicates its potential as a lead compound for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
